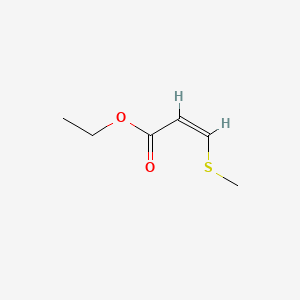

Ethyl 3-(methylthio)-(Z)-2-propenoate

Description

Properties

CAS No. |

136115-66-7 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

ethyl (Z)-3-methylsulfanylprop-2-enoate |

InChI |

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4- |

InChI Key |

DNNJFSSUXIAKAI-PLNGDYQASA-N |

Isomeric SMILES |

CCOC(=O)/C=C\SC |

Canonical SMILES |

CCOC(=O)C=CSC |

density |

1.081-1.090 |

physical_description |

Clear colourless liquid; Acrid sweet onion-like aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Esterification Reaction: : One common method for synthesizing Ethyl 3-(methylthio)-(Z)-2-propenoate involves the esterification of 3-(methylthio)propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

-

Michael Addition: : Another synthetic route involves the Michael addition of methylthiol to ethyl acrylate. This reaction is catalyzed by a base such as sodium methoxide and is conducted under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions, such as temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Ethyl 3-(methylthio)-(Z)-2-propenoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, alcohols, often in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding alcohols.

Substitution: Amides, other esters.

Scientific Research Applications

Flavor Chemistry

Food Flavoring Agent

Ethyl 3-(methylthio)-(Z)-2-propenoate is recognized for its fruity and sulfurous aroma, often described as reminiscent of pineapple. It plays a crucial role in the flavor profiles of various foods:

- Detection in Foods : This compound has been identified in alcoholic beverages, Asian pears, and other fruits. Its presence can serve as a potential biomarker for the consumption of these foods, indicating its significance in food science and flavor analysis .

- Research Case Study : A study conducted by Du et al. (2011) investigated sulfur volatiles in strawberries, highlighting the role of this compound among newly identified compounds that evolve during fruit maturation. The findings suggest that this compound significantly impacts the flavor and aroma profiles of strawberries as they ripen .

Agricultural Applications

Pest Management

Research indicates that this compound may have applications in pest management strategies due to its potential as a natural insect repellent. The compound's unique odor can deter certain pests, making it a candidate for developing eco-friendly pest control solutions.

Analytical Techniques

Flavor Analysis Methods

The analysis of this compound in various matrices employs advanced techniques such as:

- Headspace Solid-Phase Microextraction (HS-SPME) : This method is used to extract volatile compounds from food samples for subsequent analysis via gas chromatography-mass spectrometry (GC-MS). Studies have utilized HS-SPME to characterize the volatile sulfur compounds in different liquors, revealing the complex aroma profiles contributed by compounds like this compound .

Regulatory Status and Safety

This compound is recognized under food safety regulations as a Generally Recognized As Safe (GRAS) substance when used within specified limits. Its safety profile has been evaluated through various toxicological studies, ensuring its suitability for use in food products.

Mechanism of Action

The mechanism by which Ethyl 3-(methylthio)-(Z)-2-propenoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and proteins through its sulfur atom, forming covalent bonds or undergoing redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester group and the electron-donating effects of the methylthio group, which modulate its chemical behavior.

Comparison with Similar Compounds

Stereoisomer: Ethyl 3-(Methylthio)-(E)-2-propenoate

- Structural Differences : The (E)-isomer differs in the spatial arrangement of the methylthio (–SCH₃) and ethoxycarbonyl (–COOEt) groups across the double bond.

- Physical Properties : Both isomers have nearly identical hydrophobicity (logP ≈ 1.036), suggesting similar solubility in organic solvents .

- Biological Activity : The (Z)-isomer is specifically implicated in antifungal activity against Rhizopus microspores in rice root bacteria, while the (E)-isomer’s role remains less studied .

- Regulatory Status : Both isomers are classified under JECFA as flavoring agents with comparable safety margins .

Ethyl 3-(4-Methoxyphenyl)-2-propenoate Derivatives

- Example : (Z)-Ethyl 3-(4-methoxyphenyl)acrylate (CAS: 51507-22-3) features a methoxyphenyl substituent instead of a methylthio group.

- Molecular Weight : Higher (206.24 g/mol) due to the aromatic substitution .

- Applications : Used in pharmaceuticals and fragrance industries, contrasting with the sulfurous flavor profile of the methylthio analog .

Pesticide-Related Ethyl Esters

- Example : Chlozolinate (ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-5-oxazolidinecarboxylate) shares an ester backbone but incorporates heterocyclic and halogenated groups.

- Functional Differences: The methylthio group in Ethyl 3-(methylthio)-(Z)-2-propenoate enhances volatility and aroma, whereas chlorine atoms in chlozolinate confer pesticidal activity .

Comparative Data Tables

Table 1: Physical and Regulatory Properties

Key Research Findings

- Natural Occurrence: Ethyl 3-(methylthio)-(E)-2-propenoate is detected in pear fruits during storage, with concentrations varying by storage conditions (32.55–80.42 µg/kg) .

- Synthetic Relevance: Analogous compounds, such as ethyl 3-(pyridin-4-yl)acrylate, are synthesized for drug discovery, emphasizing the versatility of propenoate esters in organic chemistry .

- Toxicity Profile : The (Z)-isomer’s safety margin (280) is deemed adequate by JECFA, though lower than the historical threshold of 1000, reflecting nuanced risk assessment for sulfur-containing flavorants .

Q & A

How can researchers optimize the synthesis of Ethyl 3-(methylthio)-(Z)-2-propenoate to improve yield and purity?

Basic Research Question

Synthetic optimization requires careful selection of reaction conditions and catalysts. For α,β-unsaturated esters like this compound, halogen exchange (e.g., Finkelstein-type reactions) can enhance reactivity in alkylation steps, though electron-withdrawing substituents may complicate dibenzylation . Key steps include:

- Temperature control : Reactions conducted under argon at room temperature minimize side products.

- Catalyst selection : Potassium iodide improves nucleophilic substitution efficiency.

- Monitoring : Thin-layer chromatography (TLC) ensures reaction progress.

Advanced Consideration : Stereochemical control (Z vs. E isomer) during synthesis remains challenging. Chiral auxiliaries or asymmetric catalysis could be explored, but no direct evidence exists for this compound.

What analytical techniques are most effective for quantifying this compound in biological matrices?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile esters. For example, in pear and grape studies, this compound (and its E-isomer) was detected via GC-MS with solid-phase microextraction (SPME) .

- Sample preparation : Homogenize tissues in methanol, centrifuge, and filter.

- Calibration : Use internal standards (e.g., deuterated analogs) to account for matrix effects.

Advanced Consideration : Co-elution of stereoisomers may require chiral columns or derivatization. Data contradictions between studies (e.g., storage conditions affecting concentrations) highlight the need for method validation using spike-recovery experiments .

How does the stereochemistry (Z vs. E) of Ethyl 3-(methylthio)-2-propenoate influence its reactivity and biological activity?

Advanced Research Question

While the Z-isomer is less studied, the E-isomer is reported in natural sources like pears and grapes . Differences in reactivity may arise from steric hindrance or dipole alignment:

- Reactivity : Z-isomers may exhibit slower nucleophilic addition due to hindered access to the β-carbon.

- Biological activity : Odor thresholds or enzyme interactions (e.g., in fruit ripening) could differ. Comparative studies using synthesized pure isomers are needed.

What experimental designs are critical for studying the stability of this compound?

Basic Research Question

Stability studies should assess:

- Temperature : Accelerated degradation tests at 40°C, 60°C, and 80°C.

- pH : Buffer solutions (pH 3–9) to mimic biological or environmental conditions.

- Light exposure : UV-Vis irradiation to test photodegradation.

Advanced Consideration : Stability data gaps in SDSs necessitate empirical testing. High-performance liquid chromatography (HPLC) with photodiode array detection can track degradation products.

How can researchers resolve contradictions in reported concentrations of this compound across plant species?

Advanced Research Question

Discrepancies (e.g., higher levels in refrigerated vs. cellar-stored pears ) may stem from:

- Extraction variability : Standardize protocols (e.g., SPME fiber type, extraction time).

- Biosynthetic triggers : Measure ethylene release and gene expression linked to ester synthesis.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across conditions .

What safety protocols are essential when handling this compound in lab settings?

Basic Research Question

Despite limited toxicity data , general precautions include:

- PPE : Chemical-resistant gloves (nitrile) and OV/AG/P99 respirators for vapor exposure.

- Ventilation : Fume hoods for synthesis or high-concentration work.

- Waste management : Avoid drainage systems; use halogenated solvent waste containers.

How can computational modeling aid in predicting the physicochemical properties of this compound?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT) can estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.